molecular formula C23H30N2O10 B14762007 Thalidomide-O-PEG5-OH

Thalidomide-O-PEG5-OH

Cat. No.: B14762007
M. Wt: 494.5 g/mol
InChI Key: FHRQXLJYRCSHND-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG5-OH is a synthesized compound that incorporates the thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach in drug discovery aimed at selectively degrading target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG5-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with thalidomide. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between thalidomide and the PEG linker .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications in research and industry .

Scientific Research Applications

Thalidomide-O-PEG5-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted cancer therapies through PROTAC technology.

    Industry: Utilized in the development of new materials and drug delivery systems.

Mechanism of Action

Thalidomide-O-PEG5-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-PEG5-OH is unique due to its specific PEG linker, which provides flexibility and solubility, making it suitable for various applications in PROTAC technology. Its ability to selectively degrade target proteins sets it apart from other compounds .

Properties

Molecular Formula

C23H30N2O10

Molecular Weight

494.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C23H30N2O10/c26-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)25(22(16)29)17-4-5-19(27)24-21(17)28/h1-3,17,26H,4-15H2,(H,24,27,28)

InChI Key

FHRQXLJYRCSHND-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCO

Origin of Product

United States

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